Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11NO4 It is a cyclopropane derivative featuring a nitrophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-nitrobenzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the cyclopropane ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(2-Aminophenyl)cyclopropane-1-carboxylate.
Reduction: 1-(2-Nitrophenyl)cyclopropane-1-carboxylic acid.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate: Similar structure but with the nitro group in the para position.
Ethyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is unique due to the presence of both a nitro group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKBNOKSRRPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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